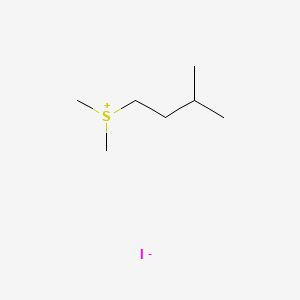
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include disulfides, sulfoxides, thiols, and sulfides, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and potential therapeutic applications.
Medicine: Investigated for its potential use in treating various diseases and conditions, including its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant and mucolytic properties.
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Studied for its role as a metabolite and its potential toxicological effects.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Known for its role in detoxification processes .
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
73092-91-8 |
|---|---|
Formule moléculaire |
C15H17NO4S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14?/m0/s1 |
Clé InChI |
ZTYURBPPZDJPKW-HSBZDZAISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)

![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

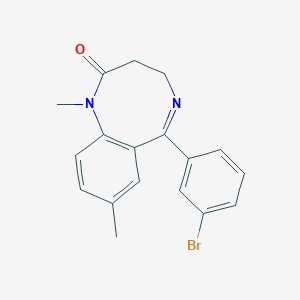

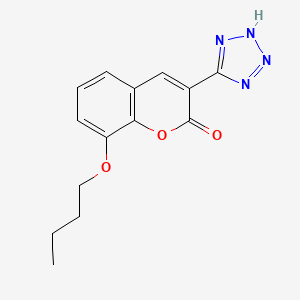
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
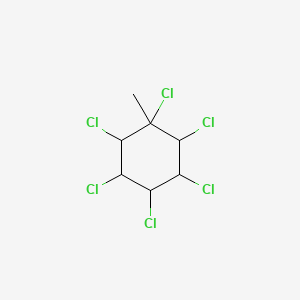
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
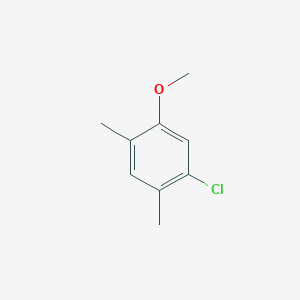
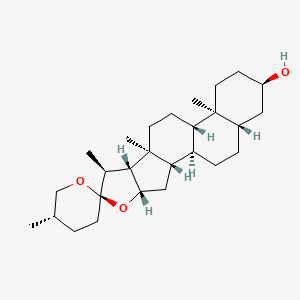
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
